molecular formula C7H8N2O4S B2807537 2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid CAS No. 90151-22-7

2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid

Cat. No. B2807537
CAS RN: 90151-22-7
M. Wt: 216.21
InChI Key: DSRHWGQKBJMKGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid” is not explicitly mentioned in the available resources .


Molecular Structure Analysis

The molecular structure of “2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

One application of derivatives of 2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid is in the field of chemical synthesis. For example, Yu. O. Gubanova et al. (2020) explored the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, leading to the formation of compounds with structural features established through X-ray diffraction analysis (Gubanova et al., 2020).

2. Exploration in Chemiluminescence

N. Watanabe et al. (2010) conducted research on the singlet oxygenation of specific dihydrothiophenes, leading to the formation of sulfanyl-substituted bicyclic dioxetanes. This work contributes to the understanding of base-induced decomposition of dioxetanes and their potential applications in chemiluminescence (Watanabe et al., 2010).

3. Interaction with Biological Molecules

Research by Fa-Yan Meng et al. (2012) focused on synthesizing novel p-hydroxycinnamic acid amides and investigating their interaction with bovine serum albumin (BSA). This research highlights the importance of understanding the interactions between synthetic compounds and biological molecules (Meng et al., 2012).

4. Pharmaceutical Research

In pharmaceutical research, compounds related to 2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid are investigated for their potential therapeutic applications. For instance, V. Jakubkienė et al. (2002) synthesized and evaluated a series of derivatives for their anti-inflammatory activity, finding some to be more active than traditional medications (Jakubkienė et al., 2002).

5. Catalysis and Reaction Studies

Further applications include studies in catalysis and specific reaction mechanisms. Research by O. Tarasova et al. (2019) on the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters highlights the exploration of new reaction pathways and potential catalysts (Tarasova et al., 2019).

Safety And Hazards

The safety and hazards associated with “2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study or application of “2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid” are not detailed in the available resources .

properties

IUPAC Name

2-[(5-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-4-2-8-7(9-6(4)12)14-3-5(10)11/h2H,3H2,1H3,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRHWGQKBJMKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid

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